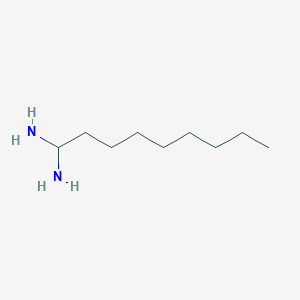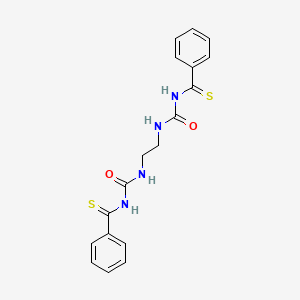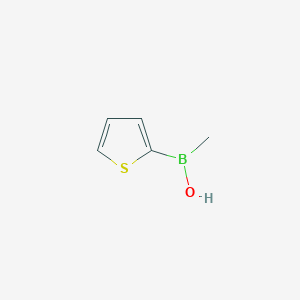
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is a hexapeptide composed of six amino acids: isoleucine, phenylalanine, valine, histidine, glycine, and leucine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Metabolomics: Serves as a standard for identifying and quantifying peptides in biological samples.
Medicine: Investigated for its potential therapeutic effects, such as ACE inhibition and antioxidant activities.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Isoleucyl-L-phenylalanine: A dipeptide with similar biochemical properties.
L-Phenylalanyl-L-valyl-L-isoleucyl-L-α-aspartyl-L-α-aspartyl-L-lysyl-L-serine: Another peptide with a different sequence but comparable applications in research
Uniqueness
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic effects. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets .
Eigenschaften
CAS-Nummer |
658693-21-1 |
|---|---|
Molekularformel |
C34H52N8O7 |
Molekulargewicht |
684.8 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H52N8O7/c1-7-21(6)28(35)32(46)40-24(14-22-11-9-8-10-12-22)31(45)42-29(20(4)5)33(47)41-25(15-23-16-36-18-38-23)30(44)37-17-27(43)39-26(34(48)49)13-19(2)3/h8-12,16,18-21,24-26,28-29H,7,13-15,17,35H2,1-6H3,(H,36,38)(H,37,44)(H,39,43)(H,40,46)(H,41,47)(H,42,45)(H,48,49)/t21-,24-,25-,26-,28-,29-/m0/s1 |
InChI-Schlüssel |
HGOMYIOECHUUIG-JIPGPKKKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)

![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)




![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
